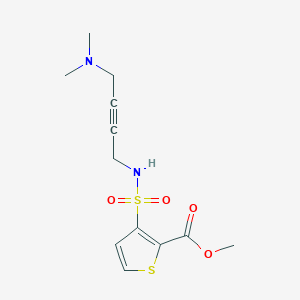
1-(4-fluorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-fluorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)methanesulfonamide, also known as L-690,330, is a compound that has been synthesized for its potential use as a pharmaceutical drug. This compound belongs to the class of sulfonamides, which are widely used in medicine as antibiotics, diuretics, and antidiabetic agents.
Scientific Research Applications
Oxidation of Reduced Sulfur Compounds
Research into the oxidation of nauseous sulfur compounds such as methanethiol (MSH) highlights the investigation of methods to mitigate their harmful effects through photocatalysis or photosensitization. This includes exploring different materials for the efficient oxidation of these compounds to reduce their malodorous impact in industrial and water treatment plants (Cantau et al., 2007).
Microbial Degradation of Polyfluoroalkyl Chemicals
Studies on the environmental fate and biodegradability of polyfluoroalkyl chemicals offer insights into the degradation pathways and the role of microbial communities in breaking down these persistent pollutants. This research is crucial for understanding the environmental impacts of various fluorinated compounds and developing strategies for mitigating their persistence (Liu & Avendaño, 2013).
Methane as a Resource
Investigations into the utilization of methane by methanotrophic bacteria for the production of valuable compounds highlight the potential of methane as a carbon source. This research explores the conversion of methane into single-cell protein, biopolymers, and other valuable products, offering a perspective on the biotechnological applications of methane-utilizing bacteria (Strong et al., 2015).
Environmental and Health Impact Studies
Reviews on the health effects of occupational exposure to chlorinated solvents and the fate and transformation of per- and polyfluoroalkyl substances (PFASs) in landfills contribute to understanding the environmental and health impacts of chemical exposure. These studies inform regulatory and safety measures to protect public health and the environment (Ruder, 2006; Hamid et al., 2018).
properties
IUPAC Name |
1-(4-fluorophenyl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO3S2/c1-12(15,9-18-2)8-14-19(16,17)7-10-3-5-11(13)6-4-10/h3-6,14-15H,7-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCPEVWHQNXXCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)CC1=CC=C(C=C1)F)(CSC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2394572.png)
![2-{[2-(Benzoylamino)acetyl]amino}ethyl 2-thiophenecarboxylate](/img/structure/B2394573.png)



![N1-(4-ethoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2394581.png)

![3-[(6-Chloropyridin-3-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B2394583.png)
![1-methyl-7-phenyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2394585.png)



![2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoic acid](/img/structure/B2394594.png)
